2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 3-methylphenyl group at the 2-position and an adamantane-linked acetamide moiety at the 3-position. The adamantyl group enhances lipophilicity and metabolic stability, while the thienopyrazole scaffold contributes to π-π stacking interactions, making it a candidate for targeting enzymes or receptors in medicinal chemistry .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-15-3-2-4-19(5-15)27-23(20-13-29-14-21(20)26-27)25-22(28)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h2-5,16-18H,6-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEIXBFLCCNFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves multiple steps, starting from readily available precursors
Formation of Thieno[3,4-c]pyrazole Core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and a Lewis acid catalyst.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its rigid adamantyl group and heterocyclic core may impart desirable properties for materials used in electronics or photonics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance binding affinity, while the thieno[3,4-c]pyrazole core can interact with active sites or allosteric sites on the target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Core Heterocycle Influence: The thienopyrazole core in the target compound is less common compared to pyridoindoles (e.g., 8d, 8f) or benzothiazoles (e.g., compound I). Pyridoindole derivatives exhibit higher molecular weights (~460–480 g/mol) due to their fused aromatic systems, whereas benzothiazole-based analogs (e.g., compound I) are smaller (~356 g/mol) and may offer better solubility .
Substituent Effects: Adamantyl positioning: In the target compound, the adamantyl group is attached via an acetamide linker, similar to 8d and I. By contrast, compound 61 places adamantyl on a ketone, reducing flexibility and possibly altering binding kinetics . Electron-withdrawing groups (e.g., 8f’s 8-fluoro substituent) lower melting points (230–232°C vs.
Synthetic Accessibility: Adamantyl-acetamide derivatives are typically synthesized in moderate yields (22–74%, as seen in compounds I and 8d–8f) via imidazole-mediated acyl transfers or direct amidation .
Pharmacological Potential: Pyridoindole derivatives (8d–8f) are explored for CNS activity due to their structural resemblance to γ-carboline alkaloids, while triazole analogs (MGH-CP25-1) target TEAD–YAP interactions in cancer . The target compound’s thienopyrazole core may confer unique kinase or protease inhibitory properties, though specific data are lacking.
Biological Activity
2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a novel compound belonging to the thienopyrazole class, characterized by its unique structural components including an adamantane moiety and a thieno[3,4-c]pyrazole substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃OS. The structure features:
- An adamantane core which is known for its stability and ability to enhance bioactivity.
- A thieno[3,4-c]pyrazole ring that contributes to its pharmacological properties.
Key Molecular Data:
| Property | Value |
|---|---|
| Molecular Weight | 317.42 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the thieno[3,4-c]pyrazole ring.
- Introduction of the adamantane moiety via selective substitution reactions.
- Final acetamide formation through coupling reactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anti-inflammatory Activity
Studies have shown that thienopyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2. For instance:
- Case Study: A study demonstrated that a related thienopyrazole compound reduced inflammation in animal models of arthritis by downregulating TNF-alpha levels.
Anticancer Activity
Thienopyrazoles are also recognized for their potential as anticancer agents. They may act by:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through modulation of signaling pathways such as MAPK/ERK.
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 and TNF-alpha | |
| Anticancer | Induction of apoptosis; inhibition of proliferation |
The mechanism of action for this compound is largely dependent on its interaction with specific biological targets:
- Receptor Interaction: It may act as an antagonist or agonist at various receptors involved in inflammatory responses.
- Enzyme Inhibition: The compound could inhibit enzymes critical for cancer cell survival and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
